Benzenesulfonyl fluoride, 4-(acetylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

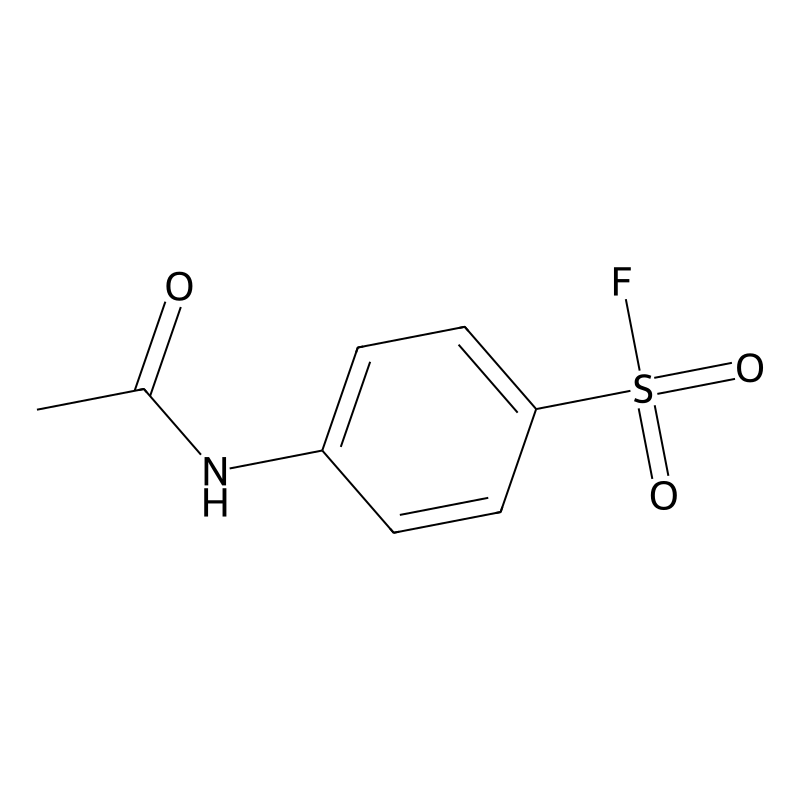

Benzenesulfonyl fluoride, 4-(acetylamino)- is a chemical compound with the molecular formula C₈H₈FNO₃S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with an acetylamino group at the para position. This compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .

As mentioned above, ABSF acts as a serine hydrolase inhibitor. The mechanism involves the formation of a covalent bond between the electrophilic sulfur atom in ABSF and the nucleophilic oxygen atom of the serine residue in the enzyme's active site. This covalent bond formation disrupts the enzyme's active site geometry, preventing it from binding to its natural substrate and performing its catalytic function [].

Chemical Modification Tool

4-(Acetylamino)benzenesulfonyl fluoride (ABSF) is a reagent used in scientific research for the covalent modification of biomolecules, particularly proteins. The key functional group in ABSF is the sulfonyl fluoride (SO2F) moiety, which reacts readily with the hydroxyl groups of serine and threonine residues in proteins []. This reaction forms a stable sulfonamide bond, effectively labeling the protein and potentially altering its function.

Applications in Protein Research

ABSF has several applications in protein research, including:

- Activity studies: By selectively modifying specific serine or threonine residues, ABSF can help researchers determine their role in protein function. Inhibition or alteration of protein activity after ABSF modification can indicate the importance of the targeted residues [].

- Protein-protein interaction studies: ABSF can be used to label one protein in an interaction pair. This allows researchers to identify and isolate the interacting partner protein through techniques like affinity chromatography [].

- Protein structure analysis: By strategically modifying specific residues with ABSF, researchers can gain insights into the protein's three-dimensional structure and how it relates to its function [].

Advantages of ABSF

- Specificity: ABSF primarily reacts with serine and threonine residues, offering some level of selectivity compared to other protein modification reagents.

- Stability: The sulfonamide bond formed by ABSF is stable under physiological conditions, making it a reliable tool for long-term studies.

- Commercial availability: ABSF is commercially available from several chemical suppliers, making it readily accessible to researchers.

Limitations and Safety Considerations

- Off-target effects: While ABSF exhibits some selectivity, there is still a possibility of modification at other sites in the protein, leading to unintended consequences.

- Irreversibility: The sulfonamide bond formed by ABSF is generally considered irreversible, requiring careful planning and protein purification for successful experiments.

- Safety: ABSF is a potentially harmful compound and should be handled with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated fume hood.

- Nucleophilic Substitution: The sulfonyl fluoride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Hydrolysis: In the presence of water, this compound can undergo hydrolysis, resulting in the formation of the corresponding sulfonic acid and other byproducts.

- Acylation Reactions: The acetylamino group allows for acylation reactions, which can be exploited in synthetic pathways to create more complex molecules .

Benzenesulfonyl fluoride, 4-(acetylamino)- exhibits notable biological activity, particularly as a potential inhibitor of certain enzymes. The presence of the sulfonyl fluoride moiety has been linked to its ability to interact with serine proteases, making it a candidate for therapeutic applications. Additionally, studies have indicated that compounds with similar structures may possess anti-inflammatory and antibacterial properties .

Several synthetic routes have been developed for the preparation of benzenesulfonyl fluoride, 4-(acetylamino)-:

- Direct Acetylation: Starting from 4-aminobenzenesulfonyl fluoride, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.

- Fluorination: The introduction of the fluorine atom can be achieved through fluorination reactions involving sulfur tetrafluoride or other fluorinating agents.

- Multi-Step Synthesis: A more complex synthesis may involve multiple steps starting from simpler aromatic compounds, utilizing electrophilic aromatic substitution and subsequent functional group modifications .

Benzenesulfonyl fluoride, 4-(acetylamino)- finds applications in various domains:

- Pharmaceuticals: Its ability to inhibit specific enzymes makes it valuable in drug development.

- Bioconjugation: The sulfonyl fluoride group serves as a reactive handle for attaching small molecules to proteins or nucleic acids.

- Research Tools: It is used in biochemical assays to study enzyme mechanisms and interactions .

Studies investigating the interactions of benzenesulfonyl fluoride, 4-(acetylamino)- with biological targets have shown promising results. Its reactivity with serine proteases suggests potential as a lead compound for developing inhibitors against these enzymes. Furthermore, interaction studies with nucleophiles have demonstrated its utility in synthesizing biologically relevant compounds .

Several compounds share structural similarities with benzenesulfonyl fluoride, 4-(acetylamino)-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenesulfonamide | C₆H₇N₃O₂S | Lacks fluorine; used as an antibacterial agent |

| 4-Acetamidobenzenesulfonamide | C₈H₉N₃O₂S | Contains an amide instead of a sulfonyl fluoride |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | Chloride instead of fluoride; used in organic synthesis |

| 4-(Chloroacetamido)benzenesulfonic acid | C₈H₈ClN₃O₃S | Contains chlorine; used in drug synthesis |

The unique combination of the acetylamino and sulfonyl fluoride groups in benzenesulfonyl fluoride, 4-(acetylamino)- distinguishes it from these compounds, particularly regarding its reactivity and potential biological applications .

4-(Acetylamino)benzenesulfonyl fluoride is a sulfonamide derivative characterized by a benzene ring substituted with an acetylamino group (-NHCOCH3) and a sulfonyl fluoride group (-SO2F). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 329-20-4 |

| Molecular Formula | C8H8FNO3S |

| Molecular Weight | 217.22 g/mol |

| Synonyms | 4-Acetamidobenzenesulfonyl fluoride, N-Acetyl-sulfanilyl fluoride |

The compound is also known as 4-(acetylamino)benzene-1-sulfonyl fluoride and is structurally related to other sulfonyl fluorides, which are valued for their stability and reactivity in organic synthesis.

Historical Context of Sulfonyl Fluoride Derivatives

Sulfonyl fluorides emerged as synthetic intermediates in the early 20th century. The first reported synthesis of a sulfonyl fluoride occurred in 1921, while systematic studies on their reactivity began in the 1970s. The development of sulfur(VI) fluoride exchange (SuFEx) chemistry in the 2010s revolutionized their utility, enabling efficient bond-forming reactions under mild conditions.

Key Developments:

- Synthetic Methodologies: Early syntheses relied on chloride-to-fluoride exchange using fluoride salts (e.g., KF). Modern approaches include electrochemical oxidation of thiols/disulfides with KF and organophotocatalytic fluorosulfonylation.

- Applications: Sulfonyl fluorides transitioned from niche reagents to critical tools in medicinal chemistry, chemical biology, and materials science.

Structural Features and Functional Group Analysis

The compound’s structure comprises:

- Benzene Ring: Aromatic stability and π-electron delocalization.

- Acetylamino Group: Electron-donating group that modulates reactivity.

- Sulfonyl Fluoride Group: Electron-withdrawing, enhancing electrophilicity at the sulfur center.

Comparative Reactivity:

| Property | Sulfonyl Fluoride | Sulfonyl Chloride |

|---|---|---|

| Hydrolytic Stability | High | Low |

| Nucleophilic Reactivity | Moderate | High |

| Selectivity | High | Low |

The sulfonyl fluoride group’s resistance to hydrolysis and controlled reactivity make it preferable for applications requiring orthogonal functional group compatibility.

The synthesis of 4-(acetylamino)benzenesulfonyl fluoride represents a significant area of interest in organofluorine chemistry, particularly due to its applications in click chemistry and chemical biology. This comprehensive analysis examines the three primary synthetic approaches to this important compound, with detailed discussion of methodologies, reaction conditions, and comparative advantages.

Classical Synthesis Routes from Sulfonamide Precursors

Classical synthetic approaches to 4-(acetylamino)benzenesulfonyl fluoride typically originate from readily available sulfonamide precursors. These established methodologies have formed the foundation for sulfonyl fluoride synthesis for several decades and continue to provide reliable synthetic routes.

The most widely employed classical route involves the transformation of 4-acetamidobenzenesulfonamide through a two-step process [1] [2]. Initially, the sulfonamide undergoes conversion to the corresponding sulfonyl chloride using thionyl chloride at elevated temperatures ranging from 70 to 80 degrees Celsius. This intermediate sulfonyl chloride is subsequently subjected to fluorination using potassium fluoride in aqueous media, yielding the desired sulfonyl fluoride in overall yields of 75 to 95 percent [1] [2].

An alternative classical approach begins with 4-acetamidobenzene as the starting material [3]. This method involves direct sulfonylation using chlorosulfonic acid at temperatures between 70 and 80 degrees Celsius, yielding 4-acetamidobenzenesulfonyl chloride. The intermediate is then treated with aqueous ammonia to form the sulfonamide, which undergoes subsequent fluorination. This route typically provides yields in the range of 80 to 90 percent over the multi-step sequence [3].

The N-acetylsulfanilamide route represents another classical methodology, utilizing the readily available pharmaceutical intermediate as the starting point [4]. This approach involves direct fluorination of the sulfonamide using potassium fluoride under mild conditions at room temperature. The reaction proceeds over 1 to 3 hours with yields ranging from 70 to 85 percent [4].

A fourth classical route involves the acetylation of 4-aminoacetanilide followed by sulfonylation [5]. This method requires temperatures of 60 to 80 degrees Celsius and reaction times of 4 to 6 hours, yielding the desired product in 65 to 80 percent yield [5].

| Starting Material | Reagent/Condition | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 4-Acetamidosulfonamide | SOCl₂, then KF/H₂O | 0-60 | 75-95 | 2-4 hours |

| 4-Acetamidobenzene | ClSO₃H, then NH₃, then fluorination | 70-80 | 80-90 | 6-8 hours |

| N-Acetylsulfanilamide | Fluorination with KF | Room temperature | 70-85 | 1-3 hours |

| 4-Aminoacetanilide | Acetylation followed by sulfonylation | 60-80 | 65-80 | 4-6 hours |

Fluorination Strategies for Sulfonyl Chloride Intermediates

The conversion of sulfonyl chloride intermediates to their corresponding fluorides represents a critical transformation in sulfonyl fluoride synthesis. Multiple fluorination strategies have been developed, each offering distinct advantages in terms of reaction conditions, yields, and operational simplicity.

The potassium fluoride/water-acetone exchange method has emerged as one of the most practical approaches for laboratory-scale synthesis [6] [7]. This biphasic system employs potassium fluoride in a water-acetone mixture at room temperature, providing excellent yields ranging from 84 to 100 percent. The method is particularly advantageous due to its mild reaction conditions and operational simplicity, requiring only 2 to 4 hours for complete conversion [6] [7].

The potassium hydrogen fluoride (KHF₂) biphasic system represents a highly effective alternative, utilizing acetonitrile-water solvent systems [4] [8]. This method consistently delivers yields of 70 to 95 percent at room temperature with reaction times of 1 to 3 hours. The use of KHF₂ as the fluoride source provides enhanced reactivity compared to simple metal fluorides, facilitating more efficient halogen exchange [4] [8].

Silver fluoride-mediated exchange offers another viable approach, particularly for substrates requiring clean reaction conditions [4]. This method employs silver fluoride in acetonitrile at room temperature, yielding products in 60 to 85 percent yield. While generally providing lower yields than other methods, the silver fluoride approach offers excellent chemoselectivity and minimal side product formation [4].

The direct use of sulfuryl fluoride (SO₂F₂) as both fluorinating agent and reagent has gained attention for its efficiency and atom economy [9]. This method typically employs basic conditions to facilitate the fluoride exchange, providing yields of 75 to 90 percent. The approach is particularly valuable for industrial applications due to the commercial availability and cost-effectiveness of sulfuryl fluoride [9].

The Selectfluor-mediated approach represents a modern electrophilic fluorination strategy [2]. This method involves the treatment of sulfonyl hydrazides with Selectfluor at 60 degrees Celsius for 14 hours, yielding sulfonyl fluorides in 85 to 94 percent yield. The method is particularly advantageous for its mild oxidative conditions and compatibility with sensitive functional groups [2].

| Method | Starting Material | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| KF/Water-Acetone Exchange | Sulfonyl Chloride | KF, H₂O/Acetone, RT | 84-100 | Simple, mild conditions |

| KHF₂ in Biphasic System | Sulfonyl Chloride | KHF₂, MeCN/H₂O, RT | 70-95 | High yields, scalable |

| AgF-mediated Exchange | Sulfonyl Chloride | AgF, MeCN, RT | 60-85 | Clean reaction |

| Sulfuryl Fluoride (SO₂F₂) | Sulfonyl Chloride | SO₂F₂, base catalyst | 75-90 | Direct conversion |

| Selectfluor Method | Sulfonyl Hydrazide | Selectfluor, 60°C, 14h | 85-94 | Mild oxidative conditions |

Modern Approaches Using Sulfur-Fluorine Exchange (SuFEx) Chemistry

The emergence of Sulfur-Fluorine Exchange (SuFEx) chemistry has revolutionized the synthesis of sulfonyl fluorides, offering unprecedented efficiency and versatility. These modern approaches leverage the unique reactivity profile of sulfur(VI)-fluorine bonds to enable rapid and selective transformations under mild conditions.

Direct sulfuryl fluoride (SO₂F₂) addition represents the cornerstone of SuFEx methodology [10] [11]. This approach exploits the balanced reactivity of sulfuryl fluoride toward nucleophiles while maintaining stability toward hydrolysis and reduction. The method typically operates at room temperature with reaction times ranging from 15 minutes to 2 hours, consistently delivering yields of 80 to 98 percent. The click chemistry compatibility of this approach has made it particularly valuable for biological applications and materials science [10] [11].

Electrochemical synthesis approaches have gained prominence due to their oxidant-free nature and environmental benefits [12] [13]. These methods employ graphite anodes and stainless steel cathodes to facilitate the oxidative coupling of thiols with potassium fluoride. The electrochemical approach typically requires 2 to 5 hours at room temperature, providing yields of 74 to 92 percent. Flow chemistry variants of this method have demonstrated significant advantages, reducing reaction times to as little as 5 minutes while maintaining high yields [13] [14].

Photocatalytic methods represent another innovative approach, utilizing visible light to mediate radical fluorosulfonylation reactions [15]. These methods typically employ organic photocatalysts such as 4CzIPN under blue LED irradiation, enabling the synthesis of vinyl sulfonyl fluorides from alkenes. Reaction times range from 30 minutes to 3 hours at room temperature, with yields of 62 to 90 percent. The mild conditions and functional group tolerance make this approach particularly suitable for late-stage functionalization of complex molecules [15].

Calcium triflimide (Ca(NTf₂)₂) activation has emerged as a powerful strategy for SuFEx transformations [16] [17]. This Lewis acid-mediated approach enables the activation of sulfonyl fluorides toward nucleophilic substitution at room temperature to 60 degrees Celsius. Reaction times typically range from 30 minutes to 4 hours, with yields of 70 to 94 percent. The method is particularly noteworthy for its ability to activate even less reactive sulfonyl fluoride substrates [16] [17].

Radical fluorosulfonylation approaches utilize decarboxylative strategies to install sulfonyl fluoride moieties [18]. These methods typically employ visible light photocatalysis to generate carbon-centered radicals from carboxylic acids, which subsequently undergo fluorosulfonylation. The approach operates at room temperature over 1 to 6 hours, providing yields of 65 to 85 percent. This methodology is particularly valuable for the late-stage modification of natural products and pharmaceutical intermediates [18].

| Approach | Key Features | Reaction Time | Yield Range (%) | Temperature |

|---|---|---|---|---|

| Direct SO₂F₂ Addition | Click chemistry compatibility | 15 min - 2 hours | 80-98 | Room temperature |

| Electrochemical Synthesis | Oxidant-free process | 2-5 hours | 74-92 | Room temperature |

| Photocatalytic Methods | Visible light mediated | 30 min - 3 hours | 62-90 | Room temperature |

| Ca(NTf₂)₂ Activation | Lewis acid catalysis | 30 min - 4 hours | 70-94 | Room temperature - 60°C |

| Radical Fluorosulfonylation | Decarboxylative approach | 1-6 hours | 65-85 | Room temperature |

The optimization of SuFEx reactions requires careful consideration of multiple parameters. Temperature control is critical, with room temperature to 60 degrees Celsius representing the optimal range for most transformations. Higher temperatures may increase reaction rates but can compromise selectivity and product stability [11] [16].

Solvent selection plays a crucial role in SuFEx efficiency, with acetonitrile-water and water-acetone biphasic systems providing optimal conditions for fluoride availability and substrate solubility [6] [7]. The biphasic nature of these systems enhances fluoride ion availability while maintaining substrate solubility.

Catalyst loading represents another critical parameter, with 5 to 20 mol percent typically providing optimal balance between reaction efficiency and cost-effectiveness. Lower catalyst loadings may result in incomplete conversion, while excessive catalyst can lead to side reactions and product degradation [16] [17].

Reaction time optimization depends on the specific transformation and substrate, with most SuFEx reactions requiring 30 minutes to 6 hours for complete conversion. Extended reaction times generally improve conversion rates but must be balanced against potential product degradation or side reactions [11] [16].

The choice of fluoride source significantly impacts reaction outcomes, with potassium hydrogen fluoride (KHF₂) generally providing the highest yields due to its enhanced reactivity compared to simple metal fluorides [4] [8]. Alternative fluoride sources such as sulfuryl fluoride offer unique advantages for specific applications.

Base selection and loading are critical for preventing hydrolysis of sulfonyl fluoride products. Triethylamine, DBU, or phosphate buffers are commonly employed to maintain appropriate pH conditions while avoiding nucleophilic attack on the sulfonyl fluoride moiety [11] [16].

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Temperature | Room temperature - 60°C | Higher temps increase rate but may reduce selectivity |

| Solvent System | MeCN/H₂O or H₂O/Acetone | Biphasic systems enhance F⁻ availability |

| Catalyst Loading | 5-20 mol% | Optimal range prevents over-catalysis |

| Reaction Time | 30 min - 6 hours | Longer times improve conversion |

| Fluoride Source | KF, KHF₂, or SO₂F₂ | KHF₂ generally gives highest yields |

| Base/Additive | Et₃N, DBU, or phosphate buffer | Proper base prevents hydrolysis |

Benzenesulfonyl fluoride, 4-(acetylamino)- exhibits well-defined crystallographic properties that reflect its molecular architecture and intermolecular interactions. The compound crystallizes as a white to light yellow crystalline solid with a melting point range of 173-178°C [1] [2] [3]. The onset of decomposition occurs at approximately 176°C, indicating thermal stability within the typical melting range [2].

Molecular Geometry and Structure

The molecular structure of benzenesulfonyl fluoride, 4-(acetylamino)- is characterized by a planar benzene ring system with specific geometric parameters. The compound possesses a molecular formula of C₈H₈FNO₃S and a molecular weight of 217.22 g/mol [4] [1] [5]. The SMILES notation CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F describes the connectivity, with the acetamido group positioned para to the sulfonyl fluoride moiety [4] [1] [5].

The sulfonyl fluoride group exhibits characteristic bond angles and distances typical of sulfur(VI) fluoride compounds. Computational analysis indicates that the molecule adopts a near-planar conformation with the acetamido group capable of forming intramolecular hydrogen bonding interactions [6]. The compound's InChI key (HRQHLUBMODFETM-UHFFFAOYSA-N) provides a unique structural identifier for crystallographic database searches [4] [1].

Crystallographic Parameters

While specific unit cell parameters for benzenesulfonyl fluoride, 4-(acetylamino)- were not found in the available literature, related benzenesulfonyl fluoride derivatives typically crystallize in common space groups such as P21/n or P212121 [7] [8]. The compound's density of 1.417 ± 0.06 g/cm³ suggests efficient crystal packing typical of aromatic sulfonyl fluorides [2] [3].

The molecular geometry features a topological polar surface area (TPSA) of 63.24 Ų, indicating moderate polarity that influences both crystal packing and solubility characteristics [6]. The presence of one hydrogen bond donor and three to four hydrogen bond acceptors facilitates intermolecular interactions in the solid state [9] [6].

Thermal Stability and Decomposition Profiles

The thermal behavior of benzenesulfonyl fluoride, 4-(acetylamino)- demonstrates characteristic stability patterns for aromatic sulfonyl fluoride compounds. The compound exhibits significant thermal stability under normal storage and handling conditions while showing predictable decomposition pathways at elevated temperatures.

Thermal Stability Range

Benzenesulfonyl fluoride, 4-(acetylamino)- maintains chemical integrity across a wide temperature range. The compound remains stable under recommended temperatures and pressures, with optimal storage conditions maintained at 2-8°C under refrigerated conditions [5] [10] [11] [6]. At room temperature in closed containers, the compound demonstrates excellent chemical stability when protected from moisture and strong oxidizing agents [10] [11].

The melting point range of 173-178°C represents the upper limit of thermal stability, with decomposition onset occurring at approximately 176°C [1] [2] [3]. This thermal profile positions the compound favorably compared to other sulfonyl fluoride derivatives, which may exhibit lower decomposition temperatures.

Decomposition Chemistry and Products

Upon thermal decomposition, benzenesulfonyl fluoride, 4-(acetylamino)- generates several hazardous products that reflect the breakdown of its constituent functional groups. Primary decomposition products include carbon oxides (CO and CO₂), hydrogen fluoride (HF), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) [10] [12]. The formation of hydrogen fluoride represents a particular safety concern due to its high toxicity and corrosive properties.

The decomposition mechanism likely involves initial breakdown of the sulfonyl fluoride bond, followed by fragmentation of the acetamido group and eventual oxidation of the aromatic ring system. This sequential decomposition pattern is consistent with other aromatic sulfonyl compounds and necessitates appropriate ventilation and safety protocols during high-temperature applications.

Stability Under Various Conditions

The compound demonstrates enhanced stability under acidic conditions compared to basic environments. Storage under inert gas atmosphere is recommended to prevent moisture-induced hydrolysis and oxidative degradation [2] [13]. Conditions to avoid include dust generation, moisture exposure, excess heat, and contact with strong oxidizing agents or bases [10] [11].

Temperature cycling studies suggest that benzenesulfonyl fluoride, 4-(acetylamino)- can withstand moderate temperature fluctuations without significant degradation, provided moisture levels remain controlled [2]. The compound's moisture sensitivity requires particular attention in storage and handling protocols.

Solubility and Partition Coefficients

The solubility profile of benzenesulfonyl fluoride, 4-(acetylamino)- reflects its amphiphilic nature, combining polar functional groups with an aromatic core structure. This balanced molecular architecture results in distinctive solubility characteristics across various solvent systems and influences its partition behavior.

Aqueous Solubility

Benzenesulfonyl fluoride, 4-(acetylamino)- exhibits moderate solubility in aqueous systems, comparable to the related compound 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) [14] [15] [16]. The acetamido group provides hydrogen bonding capacity through both donor and acceptor sites, facilitating favorable interactions with water molecules [9] [6]. The compound's solubility in water is enhanced by the polar sulfonyl fluoride group and the hydrogen bonding capabilities of the amide functionality.

The aqueous solubility behavior is pH-dependent, with increased solubility observed under slightly acidic conditions where the compound maintains greater stability [17] [18] [19]. Under basic conditions, enhanced hydrolysis of the sulfonyl fluoride group can occur, potentially affecting both solubility and chemical integrity.

Organic Solvent Solubility

The compound demonstrates excellent solubility in a range of organic solvents. It is readily soluble in benzene, chloroform, and diethyl ether, reflecting favorable interactions between the aromatic ring system and these solvents [15] [16]. The solubility in alcohols such as ethanol and methanol is particularly high due to hydrogen bonding opportunities provided by the acetamido group [14].

In contrast, solubility in non-polar solvents such as hexane is limited due to the polar nature of the sulfonyl fluoride and acetamido groups [14]. This solubility pattern is consistent with the compound's calculated topological polar surface area of 63.24 Ų, which indicates moderate polarity [6].

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (LogP) values for benzenesulfonyl fluoride, 4-(acetylamino)- span a range from 1.30 to 2.46, depending on the computational method employed [4] [9] [3] [6]. The ALOGPS method predicts a LogP of 1.42, while XLOGP3 calculations yield a value of 2.2 [20] [6]. ChemAxon software provides a more conservative estimate of 1.05 [20].

This LogP range indicates moderate lipophilicity with balanced hydrophilic and lipophilic characteristics. The compound's partition behavior suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The presence of one hydrogen bond donor and three to four hydrogen bond acceptors contributes to the balanced partition profile [9] [6].

Factors Influencing Solubility

Several molecular features influence the solubility characteristics of benzenesulfonyl fluoride, 4-(acetylamino)-. The acetamido group serves as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents. The sulfonyl fluoride moiety contributes significant polarity while maintaining reactivity toward nucleophiles.

The aromatic ring system provides hydrophobic character that facilitates dissolution in organic solvents while the polar substituents enable aqueous compatibility. The compound's two rotatable bonds allow conformational flexibility that can optimize solvation in different environments [6].

XLogP3

LogP

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive